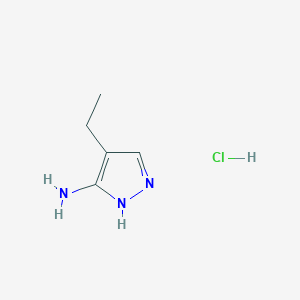

4-Ethyl-1H-pyrazol-3-amine hydrochloride

Description

Overview of the Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide array of biological activities. nih.govorientjchem.org This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a core component in numerous therapeutic agents. nih.govfrontiersin.org The versatility of the pyrazole nucleus allows for its incorporation into drugs with diverse applications, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. nih.govorientjchem.orgorientjchem.org

The significance of pyrazole derivatives in medicinal chemistry is highlighted by their presence in several commercially available drugs. Examples include the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the vasodilator sildenafil. frontiersin.org The ability of the pyrazole ring to interact with various biological targets is attributed to its unique electronic properties and the potential for substitution at multiple positions, which allows for the fine-tuning of its pharmacological profile. frontiersin.org Researchers continue to explore the synthesis of novel pyrazole derivatives to develop new therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Positional and Substituent Isomerism in Pyrazolamines: Academic Considerations

Positional isomerism is a type of structural isomerism where compounds share the same molecular formula but differ in the position of a functional group or substituent on the carbon skeleton. fiveable.medocbrown.info In the context of pyrazolamines, this isomerism is determined by the location of the amino group on the pyrazole ring. The pyrazole ring has three possible positions for substitution by an amino group, leading to 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. nih.gov

These positional isomers can exhibit distinct chemical and physical properties, as well as different biological activities, due to the varied electronic environment and steric hindrance around the amino group. fiveable.me For instance, the position of the amino group can influence the molecule's ability to form hydrogen bonds and interact with biological receptors. mdpi.com The synthesis of a specific positional isomer often requires careful selection of starting materials and reaction conditions to control the regioselectivity of the reaction. chim.it

| Isomer | Structure | IUPAC Name |

|---|---|---|

| 3-Aminopyrazole (B16455) |  | 1H-Pyrazol-3-amine |

| 4-Aminopyrazole |  | 1H-Pyrazol-4-amine |

| 5-Aminopyrazole |  | 1H-Pyrazol-5-amine |

Substituent isomerism, another form of structural isomerism, arises from the different placement of substituents on the pyrazole ring. For 4-Ethyl-1H-pyrazol-3-amine, an ethyl group is located at the 4-position. An isomer could have the ethyl group at the 5-position, for example. The specific placement of substituents like the ethyl group can further influence the molecule's lipophilicity, steric profile, and ultimately its biological activity.

Research Trajectory of 4-Ethyl-1H-pyrazol-3-amine Hydrochloride within Aminopyrazole Chemistry

The research trajectory of this compound is situated within the broader and active field of aminopyrazole chemistry. Aminopyrazoles are recognized as important precursors and versatile building blocks for the synthesis of a wide range of fused heterocyclic systems and other complex molecules. arkat-usa.orgbeilstein-journals.org The chemistry of 3-aminopyrazoles and 5-aminopyrazoles, in particular, has been extensively studied due to their utility in creating compounds with significant medicinal and biological activities. mdpi.comarkat-usa.org

Research involving 4-Ethyl-1H-pyrazol-3-amine and its derivatives has focused on exploring its potential as a scaffold for developing new therapeutic agents. Studies have suggested that this compound and related structures may possess anti-inflammatory, antimicrobial, and antitumor properties. The presence of the primary amino group at the 3-position and the ethyl group at the 4-position provides reactive sites for further chemical modifications. These modifications can include acylation, alkylation, and substitution reactions to generate a library of derivatives with potentially enhanced biological activities. vulcanchem.com The ongoing interest in aminopyrazoles for drug discovery suggests that this compound will continue to be a relevant compound in the synthesis of novel and biologically active molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-4-3-7-8-5(4)6;/h3H,2H2,1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNYKCKLCTYDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Ethyl 1h Pyrazol 3 Amine Hydrochloride

Principles of Pyrazole (B372694) Ring Formation Applied to Aminopyrazoles

The formation of the pyrazole ring is fundamentally a cyclization process, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. For aminopyrazoles, the choice of precursors is critical to ensure the correct positioning of the amino group on the final heterocyclic scaffold.

Cyclization Reactions from Precursor Molecules

The most prevalent and direct method for synthesizing 3-aminopyrazoles involves the condensation of hydrazine with a β-ketonitrile. This reaction proceeds through a well-established mechanism. Initially, a nucleophilic attack by one of the nitrogen atoms of hydrazine occurs on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration. chim.it

Another significant strategy for forming substituted pyrazoles involves the transformation of other heterocyclic systems. For example, isoxazoles can serve as synthetic equivalents of β-ketonitriles. Through a ring-opening and ring-closing sequence initiated by hydrazine, 3-aminopyrazoles can be obtained in good yields. chim.it This method provides an alternative pathway when the corresponding β-ketonitrile is not readily accessible.

The following table summarizes key cyclization strategies for aminopyrazole synthesis.

Table 1: Key Cyclization Strategies for Aminopyrazole Synthesis

| Precursor Type | Reactant | Resulting Aminopyrazole | Reference |

|---|---|---|---|

| β-Ketonitrile | Hydrazine | 3-Aminopyrazole (B16455) | chim.it |

| α,β-Unsaturated Nitrile | Hydrazine | 3-Aminopyrazole or 5-Aminopyrazole | chim.it |

| Isoxazole | Hydrazine | 3-Aminopyrazole | chim.it |

| Dinitrile (intramolecular) | Base | 4-Aminopyrazole (via Thorpe-Ziegler) | mdpi.com |

Approaches for Introducing Ethyl and Amino Functionalities at Specific Positions

To synthesize 4-Ethyl-1H-pyrazol-3-amine, the precursor molecule must contain the ethyl group and a nitrile or a masked nitrile group at the appropriate positions. The key precursor for this target is 2-cyano-3-oxopentane (also known as 2-propionylpropanenitrile).

In this precursor, the carbon backbone is arranged such that upon cyclization with hydrazine, the following occurs:

The carbonyl group (at position 3 of the precursor) reacts with hydrazine to eventually form one of the ring nitrogen bonds.

The nitrile group (at position 2 of the precursor) is attacked by the second hydrazine nitrogen, leading to the formation of the exocyclic amino group at position 3 of the pyrazole ring.

The ethyl group , located on the carbon between the carbonyl and nitrile groups (position 2 of the precursor), becomes the substituent at position 4 of the final pyrazole ring.

Alternative multistep approaches for synthesizing 4-substituted-3-aminopyrazoles exist, which could be adapted for the ethyl group. For example, some methods involve activating the 3-position of a pyrazole ring with a halogen, followed by nucleophilic substitution with an amine. tandfonline.com However, for the specific case of 4-Ethyl-1H-pyrazol-3-amine, the cyclization of a suitably substituted β-ketonitrile remains the most direct and logical approach.

Synthesis of 4-Ethyl-1H-pyrazol-3-amine and Related Pyrazolamine Hydrochlorides

The synthesis of the target compound can be achieved through various routes, ranging from direct one-pot reactions to more complex multistep sequences, followed by the final salt formation step.

Direct Synthetic Routes to Pyrazolamine Scaffolds (e.g., C-(C=O) Coupling with Hydrazine Derivatives)

The most direct synthesis of 4-Ethyl-1H-pyrazol-3-amine involves the cyclocondensation reaction between 2-cyano-3-oxopentane and hydrazine hydrate (B1144303). This reaction is a classic example of pyrazole synthesis from 1,3-dielectrophilic precursors. nih.govbeilstein-journals.org

The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. The hydrazine attacks the ketone carbonyl, and subsequent intramolecular cyclization onto the nitrile group yields the final 3-aminopyrazole structure. This approach is highly efficient as it constructs the heterocyclic core and installs the required functionalities in a single step.

Multistep Synthetic Sequences for Substituted Pyrazoles

In cases where the required β-ketonitrile precursor is not commercially available, a multistep synthesis is necessary. A common strategy for preparing β-ketonitriles involves a Claisen condensation between an ester and a nitrile. For the synthesis of 2-cyano-3-oxopentane, one could envision the condensation of ethyl propionate (B1217596) with propionitrile (B127096) in the presence of a strong base.

Alternatively, more complex multistep sequences have been developed for substituted aminopyrazoles, particularly for 4-aminopyrazoles. One such method is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile to form a cyclic enamine, which can be further processed. mdpi.comwikipedia.orgchem-station.com Another approach involves starting from commercially available acetophenones, which undergo a four-step transformation: Claisen condensation, oximation, pyrazole formation with hydrazine, and finally, reduction of a nitroso group to yield the 4-aminopyrazole. bohrium.com While these specific examples yield 4-aminopyrazoles, they showcase the versatility of multistep sequences in building complex pyrazole systems.

The following table outlines a comparison of direct versus multistep synthetic approaches.

Table 2: Comparison of Synthetic Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Synthesis | One-pot cyclocondensation of a β-ketonitrile with hydrazine. chim.it | High atom economy, operational simplicity, fewer purification steps. | Relies on the availability of the specific β-ketonitrile precursor. |

Salt Formation Procedures: Generation of Hydrochloride Derivatives

The final step in the synthesis is the conversion of the 4-Ethyl-1H-pyrazol-3-amine free base into its hydrochloride salt. Amine salts are often preferred in pharmaceutical applications due to their increased stability and water solubility. nih.gov

The procedure for forming the hydrochloride salt is generally straightforward. It involves dissolving the purified aminopyrazole free base in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or ethanol. nih.gov A solution of anhydrous hydrochloric acid (HCl) in a solvent like diethyl ether is then added dropwise to the amine solution with stirring. google.com The protonation of the basic amino group on the pyrazole ring leads to the formation of the ammonium (B1175870) chloride salt, which is typically insoluble in the organic solvent and precipitates out. The resulting solid, 4-Ethyl-1H-pyrazol-3-amine hydrochloride, can then be isolated by filtration, washed with the anhydrous solvent to remove any excess acid, and dried.

Precursors and Intermediate Compounds Utilized in the Synthesis of this compound

The synthesis of this compound is accomplished through a well-established pathway for creating substituted 3-aminopyrazole rings. This process relies on the cyclocondensation reaction of specific precursor molecules that provide the necessary carbon and nitrogen atoms to form the heterocyclic core. The key starting materials are a hydrazine source and a functionalized β-ketonitrile, which react to form the pyrazole ring, followed by salt formation to yield the final hydrochloride product.

The primary precursors involved in this synthesis are 2-Ethyl-3-oxobutanenitrile and a hydrazine source, typically hydrazine hydrate . The reaction between these two compounds leads to the formation of the intermediate free base, 4-Ethyl-1H-pyrazol-3-amine . Subsequent treatment with hydrochloric acid completes the synthesis.

One of the most common and effective methods for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. chim.it The reaction is initiated by a nucleophilic attack of the hydrazine on the ketone's carbonyl group. chim.it This is followed by an intramolecular cyclization via the addition of the second nitrogen atom of the hydrazine to the nitrile carbon, ultimately forming the stable aromatic pyrazole ring. chim.it

The synthesis of the β-ketonitrile precursor, 2-ethyl-3-oxobutanenitrile, can be achieved through methods such as the reaction of carboxylic acid esters with nitriles in the presence of a strong base like sodium hydride. google.comrsc.org This Claisen-type condensation provides the necessary 1,3-dielectrophilic carbon backbone required for cyclization with the binucleophilic hydrazine. nih.gov

The final step in the sequence is the protonation of the basic 3-amino group and one of the pyrazole ring nitrogen atoms by hydrochloric acid (HCl) . This converts the intermediate free base into the more stable and crystalline hydrochloride salt.

The following tables detail the essential precursors and the key intermediate compound involved in the synthetic pathway.

Table 1: Precursor Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Ethyl-3-oxobutanenitrile | C₆H₉NO | 111.14 | Provides the C3-C4-C5 carbon backbone and the C3-amine and C4-ethyl substituents. |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Acts as the binucleophilic source of the N1 and N2 atoms for the pyrazole ring. |

| Hydrochloric Acid | HCl | 36.46 | Reacts with the free base to form the final hydrochloride salt. |

Table 2: Intermediate Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Ethyl-1H-pyrazol-3-amine | C₅H₉N₃ | 111.15 | The direct product of the cyclocondensation reaction; the free base form of the final compound. |

Reactivity and Advanced Derivatization of 4 Ethyl 1h Pyrazol 3 Amine Hydrochloride

Fundamental Chemical Transformations of the Pyrazol-3-amine Moiety

The pyrazol-3-amine scaffold is characterized by multiple nucleophilic centers, including the two ring nitrogen atoms and the exocyclic amino group. acs.org The reactivity of these sites is influenced by the electronic effects of the substituents on the pyrazole (B372694) ring and the reaction conditions.

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole ring is a primary site for nucleophilic attack. Its reactivity is generally considered to be greater than that of the ring nitrogen atoms in many reactions, particularly in acylation and condensation reactions. researchgate.net The lone pair of electrons on the nitrogen atom of the amino group is readily available for reaction with electrophiles. The ethyl group at the C4 position, being an electron-donating group, is expected to slightly enhance the nucleophilicity of the amino group through inductive effects.

Diazotization is a characteristic reaction of primary aromatic amines. In the case of aminopyrazoles, the exocyclic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net These diazonium salts are versatile intermediates that can undergo various coupling reactions. For instance, coupling with active methylene (B1212753) compounds can lead to the formation of hydrazones, which can be further cyclized to yield fused heterocyclic systems like pyrazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazines. researchgate.net

Alkylation, Acylation, and Condensation Reactions of 4-Ethyl-1H-pyrazol-3-amine

The nucleophilic centers of 4-Ethyl-1H-pyrazol-3-amine allow for a variety of derivatization reactions, including alkylation, acylation, and condensation with carbonyl compounds. These reactions can be directed to occur at the ring nitrogens or the exocyclic amino group, often depending on the reaction conditions.

Functionalization at Nitrogen Centers

Alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 substituted products. The regioselectivity of alkylation is influenced by both steric and electronic factors, as well as the nature of the alkylating agent and the reaction conditions (e.g., basicity of the medium). researchgate.net Generally, the use of different bases can direct the alkylation to a specific nitrogen atom. While direct alkylation of the exocyclic amino group can occur, it often leads to polyalkylation, making it a less controlled transformation. masterorganicchemistry.com

Acylation, on the other hand, often shows a higher preference for the more nucleophilic exocyclic amino group. researchgate.net Reaction with acylating agents such as acid chlorides or anhydrides typically yields the corresponding N-acylamino pyrazole. However, under certain conditions, acylation can also occur at the ring nitrogens. The choice of solvent and the presence of a catalyst can influence the site of acylation.

| Reactant | Reagent | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Acetic anhydride | Mono- and di-acetylated products at ring nitrogens and exocyclic amine | Acylation | researchgate.net |

| 3(5)-Aminopyrazole | Alkyl halides in the presence of a base | Mixture of N1- and N2-alkylated pyrazoles | Alkylation | researchgate.net |

Reactions with Carbonyl Compounds

The primary amino group of 4-Ethyl-1H-pyrazol-3-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). arkat-usa.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable product or a reactive intermediate for further transformations. The reaction is often reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. In some cases, instead of forming a simple Schiff base, the reaction with bifunctional carbonyl compounds can lead to the formation of fused heterocyclic rings. chim.it

| Aminopyrazole Derivative | Carbonyl Compound | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3(5)-Aminopyrazole | Aldehydes/Ketones | Schiff Base (Imine) | Acid catalysis, pH control | arkat-usa.org |

| 5-Amino-3-methyl-1-phenylpyrazole | β-Diketones | Pyrazolo[1,5-a]pyrimidines | Acidic conditions | chim.it |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic system and can undergo substitution reactions. The position of substitution is directed by the existing substituents. The amino group at C3 and the ethyl group at C4 are both electron-donating groups, which are expected to activate the pyrazole ring towards electrophilic attack.

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position if it is unsubstituted. researchgate.net However, in 4-Ethyl-1H-pyrazol-3-amine, the C4 position is already occupied. The next most favorable position for electrophilic attack is generally the C5 position. The activating effect of the amino and ethyl groups would facilitate reactions such as halogenation, nitration, and sulfonation, likely at the C5 position.

Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. acs.org Given the electron-donating nature of the amino and ethyl groups in 4-Ethyl-1H-pyrazol-3-amine, nucleophilic substitution on the pyrazole ring itself is not a favored reaction pathway unless further modifications are made to the ring system.

Halogenation Studies

The halogenation of 3-aminopyrazole systems is a key transformation for introducing functional handles for further derivatization. Studies on analogous 3-aryl-1H-pyrazol-5-amines have demonstrated that direct C-H halogenation can be achieved efficiently at the C4 position. beilstein-archives.org This transformation typically employs N-halosuccinimides (NXS) as safe and accessible halogenating agents. The reactions are generally performed at room temperature in a polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO), which can also act as a catalyst. beilstein-archives.org

This established methodology provides a metal-free protocol for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The introduction of a halogen atom at this position significantly alters the electronic properties of the ring and provides a site for subsequent cross-coupling reactions.

| Halogenating Agent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMSO | Room Temperature | 4-Bromo-3-aminopyrazole | beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | DMSO | Room Temperature | 4-Chloro-3-aminopyrazole | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | DMSO | Room Temperature | 4-Iodo-3-aminopyrazole | beilstein-archives.org |

Regioselectivity in Ring Substitutions

The pyrazole ring is susceptible to electrophilic substitution, and the regiochemical outcome is dictated by the electronic nature of the existing substituents. In the case of 4-Ethyl-1H-pyrazol-3-amine, the C4 position is the most favorable site for electrophilic attack. This high regioselectivity is attributed to the powerful electron-donating effect of the amino group at the C3 position, which significantly increases the electron density at the adjacent C4 carbon, making it highly nucleophilic. This directing effect overrides the influence of the ethyl group. Common electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation, are therefore expected to proceed with high selectivity at the C4 position.

Annulation and Heterocycle Fusion Strategies Employing 4-Ethyl-1H-pyrazol-3-amine Scaffolds

The bifunctional nature of 4-Ethyl-1H-pyrazol-3-amine, possessing both a nucleophilic amino group and an adjacent endocyclic nitrogen atom, makes it an ideal precursor for annulation reactions to construct fused heterocyclic systems of significant medicinal interest.

Synthesis of Pyrazolo[4,3-d]pyrimidine Systems

Pyrazolo[4,3-d]pyrimidines are purine (B94841) bioisosteres that feature prominently in medicinal chemistry. The synthesis of this fused system often begins with a 3-aminopyrazole derivative. A general and effective strategy involves a condensation reaction with a 1,3-dielectrophilic species to construct the pyrimidine (B1678525) ring.

One common approach involves the acylation of the 3-amino group with a carboxylic acid, often activated with coupling agents like EDCI and HOBt, followed by a base-mediated intramolecular cyclization. nih.govresearchgate.net For instance, reaction with a substituted carboxylic acid would yield an N-acyl intermediate, which upon treatment with a base such as sodium ethoxide, undergoes cyclization and dehydration to afford the corresponding 5,7-disubstituted pyrazolo[4,3-d]pyrimidin-5(6H)-one. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the pyrimidinone into a 7-chloro derivative, which is a versatile intermediate for further nucleophilic substitution reactions. nih.govtandfonline.com

| Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Acylation | R-COOH, EDCI, HOBt, TEA | N-(4-Ethyl-1H-pyrazol-3-yl)amide | nih.gov |

| 2. Cyclization | NaOEt, EtOH, reflux | Pyrazolo[4,3-d]pyrimidinone | researchgate.net |

| 3. Chlorination | POCl₃, reflux | 7-Chloropyrazolo[4,3-d]pyrimidine | nih.gov |

| 4. Nucleophilic Substitution | Amine derivatives, IPA, reflux | 7-Aminopyrazolo[4,3-d]pyrimidine | tandfonline.com |

Formation of Other Polycyclic Heterocycles (e.g., Pyrazolotriazines, Oxadiazoles)

Pyrazolotriazines: The synthesis of pyrazolotriazines from a 3-aminopyrazole core is a well-documented transformation. The formation of the pyrazolo[3,4-d] nih.govresearchgate.netrsc.orgtriazine ring system typically proceeds via diazotization of the 3-amino group. nih.gov Treatment of 4-Ethyl-1H-pyrazol-3-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures yields a transient diazonium salt. This intermediate can then undergo intramolecular cyclization to form the fused 1,2,3-triazine (B1214393) ring. nih.govresearchgate.net

Alternatively, pyrazolo[5,1-c] nih.govrsc.orgnih.govtriazines can be synthesized. This involves the diazotization of the aminopyrazole followed by coupling with an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate). researchgate.net The resulting azo intermediate can then be cyclized under appropriate conditions to yield the pyrazolo[5,1-c] nih.govrsc.orgnih.govtriazine derivative. researchgate.net

Oxadiazoles: The construction of a pyrazole-substituted 1,3,4-oxadiazole (B1194373) requires a multi-step approach, as the amino group is not a direct precursor to the oxadiazole ring. A viable synthetic pathway involves the conversion of the 3-amino group into a carbohydrazide (B1668358) functionality. This can be achieved by first acylating the amine with a reagent like ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acylhydrazide. researchgate.net This pyrazolyl-acylhydrazide intermediate is the key precursor for the 1,3,4-oxadiazole ring. Cyclodehydration of the acylhydrazide, which can be accomplished using various reagents such as phosphorus oxychloride or by oxidative cyclization, yields the desired 3-(1,3,4-oxadiazol-2-yl)-4-ethyl-1H-pyrazole derivative. jchemrev.comnih.govmdpi.com

Table of Compounds

| Compound Name |

|---|

| 4-Ethyl-1H-pyrazol-3-amine hydrochloride |

| N-Bromosuccinimide (NBS) |

| N-Chlorosuccinimide (NCS) |

| N-Iodosuccinimide (NIS) |

| Dimethyl sulfoxide (DMSO) |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) |

| Hydroxybenzotriazole (HOBt) |

| Sodium ethoxide |

| Phosphorus oxychloride |

| Sodium nitrite |

| Malononitrile |

| Ethyl cyanoacetate |

| Ethyl chloroacetate |

| Hydrazine hydrate |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 4-Ethyl-1H-pyrazol-3-amine hydrochloride, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis provides critical data on the number, environment, and connectivity of protons. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl and pyrazole (B372694) moieties, as well as the amine and pyrazole N-H protons.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The chemical shifts for these protons are influenced by their proximity to the pyrazole ring. The pyrazole ring itself exhibits a characteristic signal for its lone proton. Additionally, the amine (NH₂) protons and the pyrazole N-H proton are observable, with their chemical shifts potentially varying based on solvent and concentration. The protonation of the amine group to form the hydrochloride salt can influence the chemical shift of the amine protons, often causing a downfield shift.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet | ~7.5 |

| CH₂ (ethyl) | ~2.5 | Quartet | ~7.5 |

| C5-H (pyrazole) | ~7.5 | Singlet | N/A |

| NH₂ | Variable | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the molecular structure.

The spectrum will show signals corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole carbons are indicative of their electronic environment within the aromatic heterocycle.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~18 |

| C4 (pyrazole) | ~110 |

| C5 (pyrazole) | ~130 |

Advanced Two-Dimensional NMR Techniques for Connectivity

To unequivocally assign proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

A COSY spectrum would show correlations between the coupled protons of the ethyl group (CH₂ and CH₃). An HSQC experiment would link the proton signals directly to their attached carbon atoms, for instance, correlating the CH₂ proton signal to the CH₂ carbon signal. The HMBC spectrum provides long-range (2-3 bond) correlation information, which is crucial for confirming the attachment of the ethyl group to the C4 position of the pyrazole ring and for assigning the quaternary carbons.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Ethyl-1H-pyrazol-3-amine, confirming its atomic composition with a high degree of confidence. The experimentally determined exact mass is compared to the theoretical mass calculated from the elemental formula (C₅H₁₀N₃⁺ for the protonated molecule), with a very small mass error providing strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the this compound sample and to confirm its identity. The liquid chromatography step separates the target compound from any impurities, and the mass spectrometer detects the molecular ion of the eluted compound, providing a mass spectrum that confirms its molecular weight. The retention time from the chromatography and the mass-to-charge ratio from the mass spectrometry together provide a highly specific fingerprint for the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. Infrared (IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation, causing changes in vibrational energy levels. ksu.edu.sanih.gov For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, a change in the polarizability is necessary. ksu.edu.sa

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the pyrazole ring, the amine group, the ethyl substituent, and the hydrochloride salt form. The expected vibrational frequencies are based on data from related pyrazole and aminopyrazole derivatives. researchgate.netresearchgate.netglobalresearchonline.netnih.gov

Amine (NH₂) and Hydrochloride (NH₃⁺) Vibrations: The presence of the amine group and its protonation in the hydrochloride form gives rise to distinct stretching and bending vibrations. In the solid state as a hydrochloride salt, the amino group is expected to be protonated as an ammonium (B1175870) group (-NH₃⁺).

N-H Stretching: The N-H stretching vibrations of the primary amine and the pyrazole N-H are typically observed in the 3500-3100 cm⁻¹ region. nih.govmdpi.com For the protonated amine (NH₃⁺), these bands are expected to be broad and shifted to lower wavenumbers, often appearing in the 3200-2800 cm⁻¹ range, potentially overlapping with C-H stretching bands. mdpi.com Hydrogen bonding, which is common in pyrazole derivatives, also influences the position and shape of these bands, typically causing broadening and a shift to lower frequencies. globalresearchonline.netmdpi.com

N-H Bending: The scissoring vibration of the NH₂ group typically appears around 1650-1580 cm⁻¹. nih.gov For the NH₃⁺ group, symmetric and asymmetric bending vibrations are expected near 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

Pyrazole Ring Vibrations: The pyrazole ring, being an aromatic heterocycle, exhibits characteristic stretching and bending vibrations.

C=N and C=C Stretching: These vibrations are characteristic of the heterocyclic ring and typically appear in the 1600-1400 cm⁻¹ region. rsc.orgjocpr.com

Ring Stretching/Breathing Modes: The entire pyrazole ring can undergo symmetric and asymmetric stretching vibrations, which are often coupled. These are typically found in the 1550-1300 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the ring C-H bond are expected in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Ethyl Group (CH₂CH₃) Vibrations: The aliphatic ethyl group gives rise to characteristic C-H stretching and bending modes.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are found in the 2980-2850 cm⁻¹ range. ksu.edu.sa

C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ region. ksu.edu.sa

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| Pyrazole N-H | Stretching | ~3200-3100 (Broad) | Strong | Medium |

| Amine NH₃⁺ (HCl salt) | Stretching | ~3200-2800 (Broad) | Strong | Medium |

| Aromatic C-H | Stretching | ~3100-3000 | Medium | Strong |

| Aliphatic C-H (Ethyl) | Stretching | ~2980-2850 | Strong | Strong |

| Amine NH₃⁺ (HCl salt) | Bending (Asymmetric) | ~1600-1575 | Strong | Weak |

| Pyrazole Ring | C=N, C=C Stretching | ~1550-1450 | Strong | Strong |

| Amine NH₃⁺ (HCl salt) | Bending (Symmetric) | ~1505 | Strong | Weak |

| Aliphatic C-H (Ethyl) | Bending | ~1470-1370 | Medium | Medium |

| Pyrazole Ring | Ring Breathing/Stretching | ~1350-1250 | Medium | Strong |

| C-N | Stretching | ~1340-1250 | Strong | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, the solid-state structure can be inferred from crystallographic studies of analogous pyrazole derivatives. nih.goviucr.orgnih.gov X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's packing in the crystal lattice. iucr.org

Based on related structures, the pyrazole ring in this compound is expected to be essentially planar. nih.gov The protonation of the 3-amino group to form the hydrochloride salt would create a cationic pyrazolium (B1228807) species, with the chloride ion acting as the counter-ion. This ionic nature would facilitate the formation of an extensive network of hydrogen bonds.

Key expected structural features include:

Hydrogen Bonding: Strong N-H···Cl hydrogen bonds are anticipated between the protonated amine (NH₃⁺), the pyrazole N-H group, and the chloride anion. These interactions are primary drivers in the crystal packing. iucr.org Intermolecular N-H···N hydrogen bonds between pyrazole rings, common in neutral pyrazole structures, may also be present, leading to the formation of dimers or catemers. mdpi.com

Bond Lengths and Angles: The bond lengths within the pyrazole ring would reflect its aromatic character, with C-C, C-N, and N-N distances being intermediate between single and double bonds. The C3-N bond to the amino group would exhibit partial double bond character. Bond angles within the five-membered ring would be approximately 108°. nih.gov

Conformation: The ethyl group at the C4 position would likely adopt a conformation that minimizes steric hindrance with adjacent molecules in the crystal lattice.

The table below presents typical bond lengths observed in pyrazole-containing crystal structures, which can be considered representative for this compound.

| Bond | Typical Length (Å) |

| N1-N2 | 1.33 - 1.37 |

| N2-C3 | 1.32 - 1.36 |

| C3-C4 | 1.40 - 1.44 |

| C4-C5 | 1.36 - 1.40 |

| C5-N1 | 1.34 - 1.38 |

| C3-N(amine) | 1.35 - 1.39 |

| C4-C(ethyl) | 1.50 - 1.54 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch Molecules with π-electron systems and non-bonding electrons (n-electrons) can undergo transitions from lower energy orbitals (HOMO) to higher energy orbitals (LUMO) upon absorbing light of the appropriate energy. libretexts.org

The pyrazole ring is an aromatic system containing conjugated double bonds and nitrogen atoms with lone pairs of electrons. Therefore, this compound is expected to exhibit characteristic electronic transitions. rsc.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org They are typically high-intensity absorptions. For aromatic systems like pyrazole, these transitions are expected to occur in the UV region, generally below 300 nm. physchemres.org The extent of conjugation significantly influences the energy required for this transition; more extensive conjugation lowers the energy gap, shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). utoronto.ca

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. uzh.chrsc.org These are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The substituents on the pyrazole ring influence the UV-Vis absorption spectrum:

Amino Group (-NH₂): The amino group acts as an auxochrome, a group with non-bonding electrons that, when attached to a chromophore (the pyrazole ring), modifies its ability to absorb light. The lone pair on the nitrogen can interact with the π-system of the ring, extending conjugation. This typically results in a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect). utoronto.ca In the hydrochloride form, protonation of the amine group would likely lead to a hypsochromic (blue) shift as the lone pair is no longer available to participate in resonance.

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent has a minor effect, typically causing a small bathochromic shift. utoronto.ca

The expected electronic transitions and their approximate absorption maxima for this compound are summarized in the table below.

| Transition Type | Orbitals Involved | Expected λ_max Region (nm) | Relative Intensity (ε) |

| π → π | π (HOMO) → π (LUMO) | 210 - 280 | High |

| n → π | n (N lone pair) → π (LUMO) | > 270 | Low |

Lack of Specific Research Data for this compound Precludes In-Depth Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational chemistry and theoretical investigation specifically focused on the compound this compound. While extensive research exists on the application of computational methods to various pyrazole derivatives, no dedicated studies appear to have been published that would provide the specific data required for a detailed analysis as outlined.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for understanding the electronic structure and reactivity of molecules. These studies typically provide insights into optimized molecular geometries, energetic profiles, and the distribution of frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical behavior. Furthermore, Molecular Electrostatic Potential (MEP) mapping helps in identifying sites susceptible to electrophilic and nucleophilic attack.

Similarly, the prediction of spectroscopic parameters through computational means, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) and Raman spectroscopy, is a standard practice in modern chemical research. These theoretical calculations are invaluable for interpreting experimental data and confirming molecular structures.

However, the successful application of these computational methods is contingent on dedicated research being performed on the specific molecule of interest. In the case of this compound, such specific computational studies seem to be absent from the current body of scientific literature. The generation of accurate and reliable data for optimized geometries, energetic profiles, HOMO-LUMO analysis, MEP maps, and predicted spectroscopic parameters would necessitate a dedicated research project employing sophisticated software and computational resources.

Without such foundational research, any attempt to provide a detailed computational analysis of this compound would be speculative and lack the necessary scientific validation. Therefore, the subsequent sections detailing specific computational and theoretical investigations cannot be populated with the scientifically accurate and detailed research findings as requested. Further experimental and theoretical studies are required to elucidate the specific computational and chemical properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 1h Pyrazol 3 Amine Hydrochloride

Prediction of Spectroscopic Parameters

UV-Vis Absorption Maxima Predictions

Computational chemistry provides powerful tools for predicting the electronic absorption spectra of molecules, offering insights into their electronic structure and transitions. For 4-Ethyl-1H-pyrazol-3-amine hydrochloride, theoretical predictions of UV-Vis absorption maxima are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λ_max_).

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, long-range corrected functionals like CAM-B3LYP are often employed because they can provide more accurate results for electronic spectra compared to standard hybrid functionals. researchgate.net The calculations are performed in conjunction with a suitable basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic distribution. researchgate.net

Furthermore, to simulate realistic experimental conditions, solvent effects are incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net These models account for the influence of the solvent's dielectric constant on the molecule's electronic transitions. Theoretical studies on related pyrazole (B372694) derivatives have shown a strong correlation between computationally predicted spectra and experimental data, validating the use of these methods. researchgate.net

Below is a representative table illustrating the kind of data generated from a TD-DFT calculation for a pyrazole derivative, showing the predicted absorption maxima (λ_max_), oscillator strengths (f), and major orbital contributions for the electronic transitions.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 310 | 0.152 | HOMO → LUMO (95%) |

| S₀ → S₂ | 275 | 0.089 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 240 | 0.231 | HOMO → LUMO+1 (75%) |

Note: The data in this table is illustrative for a pyrazole derivative and demonstrates the typical output of a TD-DFT calculation.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface (PES) of a reaction, theoretical chemistry can identify reactants, products, intermediates, and transition states. This allows for a step-by-step understanding of how a reaction proceeds, which is often difficult to determine through experimental means alone.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to compare different plausible reaction pathways. A common synthetic route for 3-aminopyrazoles involves the cyclocondensation of β-ketonitriles with hydrazines. chim.it Computational studies can model this process to determine the favorability of the initial nucleophilic attack, the subsequent cyclization, and the final dehydration steps.

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Computational methods are used to locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy (E_a_), a key parameter that governs the reaction rate.

Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are employed to locate transition state structures. Once a candidate structure is found, a frequency calculation is performed to confirm it is a true transition state, which is verified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. For the synthesis of the pyrazole ring, transition state analysis can reveal the energetic barriers for crucial steps, such as the initial C-N bond formation and the subsequent ring closure. mdpi.com

Below is a hypothetical data table presenting calculated activation energies for key steps in a pyrazole synthesis.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | β-ketonitrile + Hydrazine (B178648) | TS1 | Hydrazone Intermediate | 15.2 |

| Cyclization | Hydrazone Intermediate | TS2 | Cyclic Intermediate | 22.5 |

| Dehydration | Cyclic Intermediate | TS3 | Aminopyrazole | 18.7 |

Note: This data is illustrative and represents typical values obtained from computational analysis of a multi-step organic reaction.

Once transition states have been identified, the full reaction pathway can be mapped. Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy path downhill from the transition state, connecting it to the corresponding reactants and products (or intermediates). This process confirms that the located transition state correctly links the intended species on the potential energy surface.

Adsorption and Interfacial Interaction Modeling

Computational modeling is extensively used to study the adsorption and interfacial behavior of molecules, which is particularly relevant for applications such as corrosion inhibition. Pyrazole derivatives are recognized as effective corrosion inhibitors for metals like carbon steel in acidic environments. acs.orgnih.govacs.org Theoretical models provide atomistic-level insights into how these molecules interact with metal surfaces to form a protective layer.

The adsorption characteristics of this compound on a metal surface can be assessed using several computational techniques, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. nih.govnih.gov

DFT calculations are used to determine the optimized geometry of the molecule on a model metal surface (e.g., Fe(110) for iron or steel) and to calculate the adsorption energy (E_ads_). A more negative E_ads_ value indicates stronger interaction and more stable adsorption. These calculations can also elucidate the nature of the bonding, distinguishing between physisorption (weaker, van der Waals forces) and chemisorption (stronger, involving orbital overlap and charge transfer between the molecule and the metal surface). nih.govresearchgate.net Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO_), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO_), and the energy gap (ΔE) are calculated to correlate the molecule's electronic structure with its inhibition efficiency. nih.gov

Molecular Dynamics simulations are employed to model the dynamic behavior of a large number of inhibitor and solvent molecules at the metal-solution interface over time. These simulations provide insights into the orientation of the adsorbed molecules on the surface and the displacement of water and corrosive ions. nih.govacs.org

The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that can be calculated and compared with experimental results derived from adsorption isotherms like the Langmuir model. acs.orgresearchgate.net Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net

The following table summarizes key computational parameters obtained from theoretical studies on the adsorption of pyrazole derivatives on steel surfaces.

| Parameter | Description | Typical Calculated Value | Reference |

| Adsorption Energy (E_ads) | Energy released upon adsorption of the inhibitor on the metal surface. | -150 to -200 kJ/mol | nih.gov |

| Binding Energy | Strength of the interaction between the inhibitor and the surface. | -1.5 to -2.5 eV | nih.gov |

| ΔG°ads | Standard free energy of adsorption, indicating spontaneity and type of adsorption. | -36 to -38 kJ/mol | researchgate.net |

Advanced Research Applications and Future Directions for 4 Ethyl 1h Pyrazol 3 Amine Hydrochloride

Strategic Building Block in Targeted Organic Synthesis Research

4-Ethyl-1H-pyrazol-3-amine hydrochloride is recognized as a valuable heterocyclic building block in organic synthesis. Its structure, featuring a pyrazole (B372694) core with strategically placed amino and ethyl functional groups, offers multiple reactive sites for constructing more elaborate molecules. The pyrazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of bioactive compounds. The amino group at the C3 position acts as a potent nucleophile, while the nitrogen atoms within the ring can participate in various chemical transformations, making the compound a versatile precursor for diverse molecular architectures.

Design and Synthesis of Complex Pyrazole-Containing Architectures

The inherent reactivity of 4-Ethyl-1H-pyrazol-3-amine allows chemists to employ it in the synthesis of complex, multi-ring systems. Research has demonstrated the utility of aminopyrazoles in forming fused heterocyclic structures through cyclocondensation reactions. This approach involves reacting the aminopyrazole with bifunctional reagents to build new rings onto the pyrazole framework.

Furthermore, the pyrazole core is a key component in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. Synthetic strategies often involve the initial creation of a pyrazole derivative which is then further functionalized. For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been synthesized as a novel class of kinase inhibitors, showcasing how the aminopyrazole moiety can be integrated into larger, biologically active molecules. The synthesis of such complex structures relies on the predictable reactivity of the pyrazole building block, enabling the targeted design of molecules with specific therapeutic functions.

Table 1: Examples of Complex Architectures Derived from Pyrazole Scaffolds

| Architecture Class | Synthetic Strategy | Potential Application | Reference |

| Fused Pyrazolo-pyrimidines | Cyclocondensation | Kinase Inhibition | |

| Pyrazolo[1,5-a]diazepines | Ring-opening & Cyclization | CNS Agents | |

| N-(Pyrazol-3-yl)quinazolin-4-amines | Multi-step Synthesis | Kinase Inhibition | |

| 3,4,5-Trisubstituted Pyrazoles | [3+2] Cycloaddition | Bioactive Scaffolds |

Precursor for Scaffold-Based Library Generation for Academic Screening

In modern drug discovery and chemical biology, the generation of compound libraries around a central scaffold is a crucial strategy for identifying new lead compounds. This compound serves as an ideal starting point for such libraries. Its functional handles—the primary amine and the ring nitrogens—allow for systematic and diverse modifications, leading to a large number of structurally related analogs.

This approach has been used to develop libraries of pyrazole derivatives for pharmacological evaluation. For example, a "scaffold hopping" strategy has been successfully employed to convert other heterocyclic cores into a pyrazole-based scaffold to discover potent and selective enzyme inhibitors. By reacting the precursor with various electrophiles, such as acid chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), researchers can rapidly generate a library of N-substituted pyrazoles. Further diversification can be achieved by N-alkylation of the pyrazole ring itself. These libraries are then subjected to high-throughput screening to identify compounds with desired biological activity, such as anti-inflammatory or enzyme-inhibitory properties.

Contributions to Advanced Materials Science and Engineering Research

The unique electronic and structural properties of the pyrazole ring have led to its exploration in materials science. Derivatives of 4-Ethyl-1H-pyrazol-3-amine are being investigated as components in the development of novel functional materials, where the pyrazole moiety can impart specific optical, electronic, or coordination properties to the final material.

Development of Novel Functional Materials with Tunable Properties

The ability of pyrazole derivatives to act as ligands for metal ions is a key factor in their application in materials science. By coordinating with various metal centers, these compounds can form coordination polymers and metal-organic frameworks (MOFs). The structure and properties of these materials can be precisely tuned by changing the metal ion or by modifying the substituents on the pyrazole ligand.

For instance, aminopyrazole-tetrazole ligands have been used to construct a series of 2D and 3D coordination polymers. The resulting materials exhibit interesting magnetic and fluorescent properties that are directly dependent on the coordinated metal ion (e.g., Co(II), Zn(II), Cd(II)). This tunability makes such materials promising candidates for applications in sensors, catalysis, and molecular magnetism.

Investigation of Optoelectronic Properties for Device Research

There is growing research interest in the optoelectronic properties of organic molecules containing pyrazole scaffolds for potential use in electronic devices. Studies on related pyrazole-containing heterocycles have demonstrated their potential as organic semiconductors. For example, a novel compound featuring a pyrazole-quinoline heterojunction was synthesized and its properties investigated for photovoltaic applications.

Research in this area involves fabricating thin films of these materials and measuring key optoelectronic parameters. These parameters include:

Band Gap Energy: Determined from optical absorption spectra, this value indicates the energy required to excite an electron and is crucial for semiconductor applications.

Photoluminescence: The emission of light after absorbing photons, which is a key property for applications in organic light-emitting diodes (OLEDs).

Derivatives designed from pyrazole carboxylic acids have also been explored with the aim of enhancing their optoelectronic properties for use in advanced energy materials. The investigation of compounds like 4-Ethyl-1H-pyrazol-3-amine and its derivatives contributes to the fundamental understanding needed to design next-generation organic electronic materials.

Table 2: Investigated Optoelectronic Properties of Pyrazole Derivatives

| Property | Measurement Technique | Relevance | Reference |

| Band Gap Energy | UV-Vis Absorption Spectroscopy | Photovoltaics, Semiconductors | |

| Photoluminescence | Fluorescence Spectroscopy | OLEDs, Sensors | |

| Photovoltaic Performance | Current-Voltage Measurements | Solar Cells |

Coordination Chemistry and Catalysis Research

The two adjacent nitrogen atoms in the pyrazole ring make it an excellent bidentate or monodentate ligand in coordination chemistry. This compound, after deprotonation, can coordinate to a wide range of metal ions to form stable coordination complexes. The resulting metal complexes can exhibit novel structural motifs and interesting chemical properties, including catalytic activity.

Research has shown the synthesis and characterization of mononuclear coordination complexes where pyrazole-acetamide derivatives coordinate with metals like Cadmium(II), Copper(II), and Iron(II). In these structures, the pyrazole derivative acts as a ligand, and the coordination sphere of the metal is completed by other molecules like water, ethanol (B145695), or anions. Similarly, aminopyrazole-tetrazole ligands have been used to create extended 2D and 3D coordination polymers with predictable structures based on hydrogen bonding and other secondary interactions. The study of these complexes is fundamental to understanding self-assembly processes and developing new materials with specific functions, such as catalysts or magnetic materials.

Ligand Design for Transition Metal Complexes

The pyrazole ring, a key component of this compound, is an excellent chelating agent for transition metals. researchgate.net The two adjacent nitrogen atoms in the five-membered ring can effectively coordinate with metal ions, forming stable complexes. researchgate.net The design of ligands based on pyrazole scaffolds is a significant area of research in coordination chemistry. These ligands are used to create transition metal complexes with diverse geometries and electronic properties. nih.gov

The substituents on the pyrazole ring, such as the ethyl and amine groups in 4-Ethyl-1H-pyrazol-3-amine, play a crucial role in modulating the properties of the resulting metal complexes. The amine group can act as an additional coordination site, potentially making the molecule a bidentate ligand. The ethyl group influences the steric and electronic environment around the metal center. Researchers synthesize a variety of pyrazole-based ligands to fine-tune the characteristics of metal complexes for specific applications, including catalysis and materials science. researchgate.netnih.gov

Investigation of Catalytic Performance in Organic Transformations

Transition metal complexes featuring pyrazole-based ligands are widely investigated for their catalytic activity in a range of organic transformations. bohrium.commdpi.com While direct catalytic studies on this compound complexes are not prominent, the broader class of pyrazole derivatives shows significant promise. For instance, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. bohrium.commdpi.com

The catalytic efficiency of these complexes is influenced by several factors, including the nature of the metal ion, the substituents on the pyrazole ligand, and the reaction solvent. mdpi.com The pyrazole NH group can participate in metal-ligand cooperation, promoting reactions such as hydrogenation and transfer hydrogenation. nih.gov The development of new pyrazole ligands, potentially including structures like 4-Ethyl-1H-pyrazol-3-amine, is a key strategy in the quest for more efficient and selective catalysts for synthesizing fine chemicals and pharmaceuticals. rsc.org

Exploration of Corrosion Inhibition Mechanisms at the Molecular Level

Pyrazole derivatives are extensively studied as effective corrosion inhibitors for various metals, particularly steel in acidic environments. bohrium.comresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. doi.org The molecular mechanism involves the interaction of the heteroatoms (nitrogen) and the delocalized π-electrons of the pyrazole ring with the vacant d-orbitals of the metal atoms. ku.ac.ae This interaction leads to the formation of a stable, adsorbed layer that impedes both the anodic and cathodic corrosion reactions. nih.govacs.org

Surface Chemistry and Adsorption Dynamics

The interaction between pyrazole inhibitors and a metal surface is a complex process involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). ku.ac.ae Physisorption arises from electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons and the formation of coordinate bonds between the pyrazole's nitrogen atoms and the metal. nih.gov The relative contribution of each mechanism depends on factors like the inhibitor's molecular structure, the nature of the metal, and the composition of the corrosive environment.

The adsorption of pyrazole derivatives on metal surfaces often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. bohrium.comnih.govacs.org The strength and stability of this adsorbed film are critical to the inhibitor's performance. The negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated from these studies indicate a spontaneous adsorption process. nih.gov

Structure-Performance Relationships in Anti-Corrosion Research

Substituent Effects: Electron-donating groups (like the ethyl group in 4-Ethyl-1H-pyrazol-3-amine) can increase the electron density on the pyrazole ring, enhancing its ability to coordinate with the metal surface and improving inhibition efficiency. The amine group can also serve as an additional adsorption center. doi.org

Molecular Planarity: A more planar molecular structure facilitates stronger adsorption and better surface coverage, leading to higher protective efficacy. tandfonline.com

Hydrophobicity: The presence of alkyl groups, such as the ethyl group, can increase the hydrophobicity of the protective film, further preventing the ingress of corrosive aqueous species.

Researchers use these relationships, often supported by computational methods like Density Functional Theory (DFT), to design and synthesize new pyrazole derivatives with superior anti-corrosion properties. acs.orgtandfonline.com

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|---|

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 10⁻³ M | 91.5% | bohrium.com |

| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8% | nih.govacs.org |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8% | nih.govacs.org |

| N-PMBSA | Mild Steel | 1 M HCl | Optimum | 94.58% | tandfonline.com |

| Nonionic Surfactant (Compound II) | Carbon Steel | 1 M HCl | 500 ppm | 91.45% | doi.org |

Academic Probes and Reagents for Biochemical and Biological Research

The pyrazole scaffold is a privileged structure in medicinal chemistry and is a core component of many biologically active compounds. tandfonline.com Pyrazole derivatives are frequently used as academic probes to investigate biological systems. Their ability to form specific interactions, such as hydrogen bonds and π-stacking, with biological macromolecules like proteins makes them valuable tools for studying molecular recognition events. nih.gov

Investigating Molecular Interactions in Model Systems

In biochemical and biological research, pyrazole-based compounds like this compound can serve as molecular probes to explore the active sites of enzymes, such as protein kinases. researchgate.net The amine group can act as a hydrogen bond donor or acceptor, mimicking interactions made by natural ligands. By systematically modifying the substituents on the pyrazole ring (e.g., the ethyl group), researchers can probe how changes in size, shape, and electronics affect binding affinity and selectivity.

Molecular docking studies are often employed to predict and analyze the binding modes of pyrazole derivatives within protein targets. nih.govresearchgate.net These computational models, combined with experimental binding assays, help to elucidate the key interactions that govern molecular recognition. researchgate.net This knowledge is crucial for the rational design of more potent and selective inhibitors for therapeutic targets implicated in diseases like cancer and neurodegenerative disorders. researchgate.net Furthermore, pyrazole derivatives have been developed into fluorescent probes for bioimaging applications, allowing for the visualization and tracking of biological processes in living cells. nih.gov

Use in Pathway Elucidation Studies (e.g., enzyme interactions, metabolic pathways)

The primary utility of compounds built upon the 3-aminopyrazole (B16455) scaffold in research is as selective inhibitors of enzymes, particularly protein kinases. These inhibitors serve as powerful chemical tools to dissect complex cellular signaling pathways, thereby elucidating the roles of specific enzymes in health and disease.

Enzyme Interactions and Signaling Pathway Dissection

The 3-aminopyrazole moiety is an effective mimic of the adenine (B156593) base of ATP, allowing it to bind competitively to the ATP-binding pocket of numerous kinases. mdpi.com By designing and synthesizing derivatives of this scaffold, researchers can achieve high potency and selectivity for specific kinase targets, enabling the precise interrogation of their downstream signaling cascades.

Kinase Inhibition: The pyrazole scaffold is a key component in a multitude of clinically evaluated and FDA-approved protein kinase inhibitors. mdpi.com Derivatives of 3-aminopyrazole have been instrumental in studying pathways related to cell proliferation, inflammation, angiogenesis, and cell cycle control. mdpi.commdpi.com

MAPK Pathway: Selective inhibitors based on the 3-aminopyrazole scaffold have been developed to target key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. For instance, novel inhibitors of MAP kinase-activated kinase 2 (MK-2) were discovered using a 3-aminopyrazole core; these tools helped confirm the role of MK-2 in regulating the production of the inflammatory cytokine TNFα. nih.gov Similarly, extensive structure-activity relationship (SAR) studies on aminopyrazole derivatives have led to highly potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a promising target for studying and treating neurodegeneration. acs.org

Cell Cycle Regulation: The 3-aminopyrazole structure is a foundational element for inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are master regulators of the cell cycle. mdpi.comnih.gov For example, a promiscuous inhibitor containing the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety was used as a starting point to develop potent and selective inhibitors for CDK16, a poorly understood member of the "dark kinome". nih.gov Use of these inhibitors revealed that CDK16 inhibition leads to a cell cycle arrest in the G2/M phase, thus helping to elucidate its function. nih.gov

Receptor Tyrosine Kinases (RTKs): The scaffold is crucial for developing inhibitors against RTKs like Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govrsc.org Novel 3-aminopyrazole derivatives have been designed to covalently bind to and inhibit both wild-type and drug-resistant "gatekeeper" mutant forms of FGFR2 and FGFR3. nih.gov These compounds are vital research tools for studying the mechanisms of acquired resistance in cancer therapy. Likewise, pyrazole-based molecules that inhibit VEGFR2 are used to probe the angiogenesis signaling pathway, which is critical for tumor growth and metastasis. rsc.org

Inflammatory Pathways: Beyond the MAPK pathway, the pyrazole core is central to inhibitors of Janus kinases (JAKs). The FDA-approved drug Ruxolitinib, which contains a pyrazole ring, is used to study and treat diseases by blocking the JAK-STAT signaling pathway, a critical cascade in immunity and inflammation. mdpi.com

Elucidation of Metabolic Pathways

While 3-aminopyrazole derivatives are not typically direct inhibitors of metabolic enzymes, their ability to selectively block key signaling kinases provides a powerful indirect method for studying metabolic pathways. Many signaling cascades, such as the PI3K-Akt pathway, are central regulators of cellular metabolism. mdpi.com In cancer cells, these pathways are often dysregulated, leading to profound metabolic reprogramming that supports uncontrolled growth. mdpi.com

By using a selective kinase inhibitor derived from a pyrazole scaffold, researchers can shut down a specific signaling node and observe the downstream consequences on metabolic processes like glycolysis, glutamine metabolism, and fatty acid synthesis. mdpi.com This approach helps to map the connections between oncogenic signaling and the metabolic vulnerabilities of cancer cells, potentially revealing new therapeutic targets. mdpi.comtandfonline.com

The following table summarizes key research findings where the 3-aminopyrazole scaffold or related pyrazole structures have been instrumental in pathway elucidation.

| Derivative/Scaffold Class | Enzyme Target(s) | Pathway Investigated | Research Application |

| 3-Aminopyrazole Derivatives | MAP Kinase-activated Kinase 2 (MK-2) | p38/MAPK Signaling | Elucidating the role of MK-2 in TNFα production and inflammatory responses. nih.gov |

| Aminopyrazole-based Scaffold | c-Jun N-terminal Kinase 3 (JNK3) | JNK/MAPK Signaling | Developing isoform-selective probes to study JNK3's role in neurodegeneration. acs.org |

| N-(1H-Pyrazol-3-yl) pyrimidin-4-amine | Cyclin-Dependent Kinase 16 (CDK16) | Cell Cycle Control | Illuminating the function of an understudied kinase and confirming its role in G2/M phase progression. nih.gov |

| Covalent 3-Aminopyrazoles | FGFR2, FGFR3 (Wild-type & Mutant) | RTK Signaling (FGFR pathway) | Probing mechanisms of acquired drug resistance in cancer. nih.gov |

| Pyrazole-based Scaffolds | VEGFR2 | Angiogenesis Signaling | Investigating tumor angiogenesis and developing anti-prostate cancer agents. rsc.org |

| Pyrazole-based Scaffolds | Cyclooxygenase-2 (COX-2) | Inflammation & Cancer Proliferation | Differentiating the roles of COX-1 and COX-2 in disease; developing safer anti-inflammatory and anticancer agents. nih.gov |

Future Perspectives and Emerging Research Areas for this compound

The established success of the 3-aminopyrazole scaffold positions this compound as a valuable starting point for future research and development in chemical biology and drug discovery. The ethyl group at the 4-position provides a unique structural feature that can be exploited to achieve novel functions and improved properties.

Fragment-Based Drug Discovery (FBDD): The compound is an ideal candidate for use as a chemical fragment in FBDD campaigns. The 3-aminopyrazole core can serve as a robust anchor, binding to the hinge region of a kinase ATP pocket, while the 4-ethyl group acts as a vector for synthetic elaboration. By growing the molecule from this ethyl position, chemists can design new derivatives that probe adjacent hydrophobic pockets within an enzyme's active site, potentially leading to inhibitors with enhanced potency and selectivity. nih.gov

Targeting the "Dark Kinome": A significant portion of the human kinome remains understudied. Future research could involve creating a library of compounds derived from this compound to screen against these "dark" kinases. nih.gov This approach could lead to the discovery of first-in-class chemical probes to elucidate the biological functions of these poorly understood enzymes, potentially linking them to human diseases.

Overcoming Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target kinase's active site (e.g., gatekeeper mutations). nih.gov An important future direction would be to use this compound as a scaffold to design next-generation inhibitors that are active against both wild-type and mutant forms of clinically relevant kinases, such as FGFR, EGFR, and Abl. mdpi.comnih.govnih.gov

Enhancing Isoform Selectivity: Many kinase families consist of multiple isoforms with high structural similarity but distinct biological roles. Achieving selectivity among isoforms is critical for minimizing off-target effects. Research focused on how the 4-ethyl substituent influences binding could guide the design of derivatives with superior selectivity for specific kinase isoforms, such as distinguishing between JNK1, JNK2, and JNK3. acs.org

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, the scaffold could be modified to create targeted covalent inhibitors. By incorporating a mildly reactive "warhead," derivatives could be designed to form a permanent bond with a nearby non-catalytic cysteine residue, leading to highly potent and durable inhibition. nih.gov Furthermore, the scaffold could be used as a starting point to explore allosteric sites outside the ATP-binding pocket, a sophisticated strategy for achieving greater kinase selectivity.